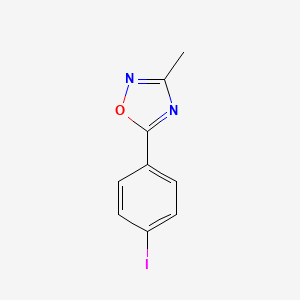
5-(4-iodophenyl)-3-methyl-1,2,4-oxadiazole
Übersicht
Beschreibung
5-(4-iodophenyl)-3-methyl-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by a five-membered ring containing one oxygen and two nitrogen atoms The presence of the 4-iodophenyl group and the methyl group at specific positions on the ring imparts unique chemical and physical properties to the compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-iodophenyl)-3-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-iodobenzoic acid hydrazide with acetic anhydride in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate acyl hydrazide, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve recrystallization or chromatographic techniques to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-iodophenyl)-3-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The oxadiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the oxadiazole ring.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the oxadiazole ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodine atom can yield azido or cyano derivatives, while oxidation and reduction reactions can lead to the formation of various oxadiazole derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound exhibits promising biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It has been investigated as a potential lead compound for the development of new drugs.
Agriculture: The compound has shown potential as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.
Materials Science: The unique electronic properties of the oxadiazole ring make the compound suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 5-(4-iodophenyl)-3-methyl-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the inhibition of biological pathways involved in disease progression. The presence of the iodine atom and the oxadiazole ring can enhance the compound’s binding affinity and selectivity for its targets.
Vergleich Mit ähnlichen Verbindungen
5-(4-iodophenyl)-3-methyl-1,2,4-oxadiazole can be compared with other similar compounds, such as:
3-Methyl-5-phenyl-1,2,4-oxadiazole: Lacks the iodine atom, which may result in different biological activities and chemical reactivity.
5-(4-Iodophenyl)-1,2,4-oxadiazole: Lacks the methyl group, which can affect the compound’s physical properties and interactions with molecular targets.
3-Methyl-5-(4-bromophenyl)-1,2,4-oxadiazole: The bromine atom can impart different reactivity and biological activities compared to the iodine atom.
The unique combination of the methyl and 4-iodophenyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C9H7IN2O |
|---|---|
Molekulargewicht |
286.07 g/mol |
IUPAC-Name |
5-(4-iodophenyl)-3-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H7IN2O/c1-6-11-9(13-12-6)7-2-4-8(10)5-3-7/h2-5H,1H3 |
InChI-Schlüssel |
POKLGZJTWCIJOF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)I |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
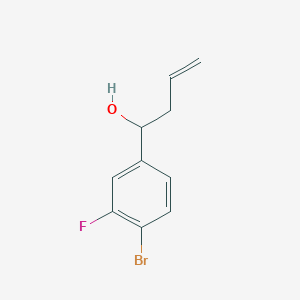
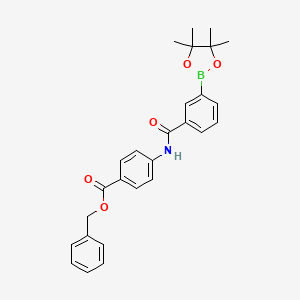
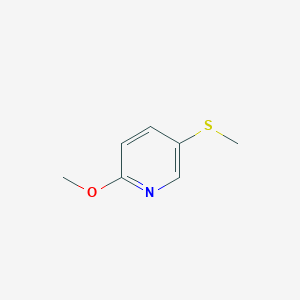
![4-[3-[7-(3,3-Dimethyl-2-oxobutyl)-9-oxa-3,7-diazabicyclo[3.3.1]nonan-3-yl]propylamino]benzonitrile](/img/structure/B8655904.png)
![Tert-butyl 4-[[2-chloro-6-(morpholin-4-yl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B8655914.png)
![2-[(1H-Benzimidazole-2-sulfinyl)methyl]aniline](/img/structure/B8655943.png)
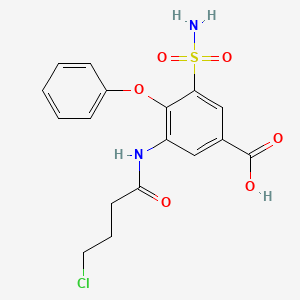
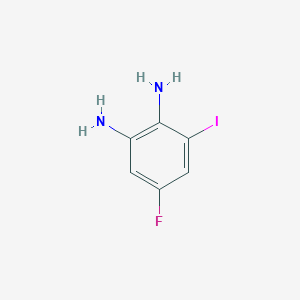


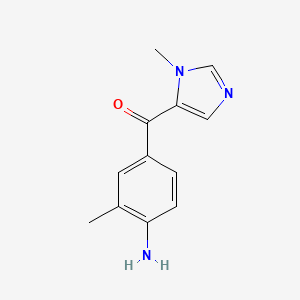
![Benzene, [[(methylthio)methyl]thio]-](/img/structure/B8655988.png)
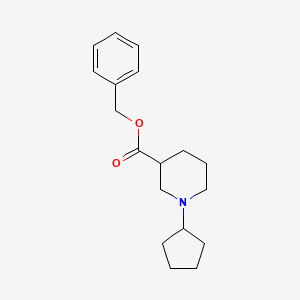
![Ethyl 1-[4-(3-aminophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylate](/img/structure/B8655994.png)
